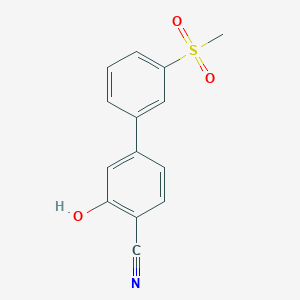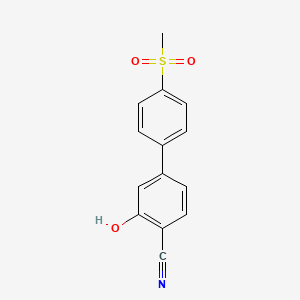
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% (3-CN-5-TFMPP) is a synthetic compound with a wide range of applications in scientific research. It is a highly stable compound with a low melting point, making it an ideal candidate for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridines, quinolines, and thiophenes. It has also been used in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of polymers, such as polycarbonates and polyurethanes.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules and form a bond. This property makes 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% an ideal candidate for a variety of reactions, such as the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% are not yet fully understood. However, it is believed that the compound has the potential to interact with biological systems and cause a variety of effects. In particular, 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. In addition, the compound has been shown to have an effect on the levels of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is that it is a highly stable compound with a low melting point, making it ideal for a variety of experiments. In addition, the compound is relatively easy to synthesize and purify. However, there are some limitations to using 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in certain types of experiments. In addition, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% are numerous. One potential future direction is the development of new and improved synthesis methods for the compound. In addition, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in the field of medicine. Additionally, further research could be done to explore the potential of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential of the compound as a building block for the synthesis of new and improved polymers.
Synthesemethoden
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is a synthetic compound that is synthesized through a two-step process. The first step involves the reaction of 3-cyano-5-chloro-2-methylphenol and 3-trifluoromethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces 3-cyano-5-(3-trifluoromethoxyphenyl)phenol. The second step involves the purification of the compound using recrystallization with ethyl acetate and methanol.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-3-1-2-10(7-13)11-4-9(8-18)5-12(19)6-11/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIVJJYJMXHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684960 |
Source


|
| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261999-13-6 |
Source


|
| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)




![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)